N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide
Description
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide features a benzamide core substituted with a 4-ethoxy group, a sulfonated tetrahydrothiophene (1,1-dioxidotetrahydrothiophen-3-yl) moiety, and a furan-2-ylmethyl group bearing a 4-fluorophenyl substituent.
Properties
Molecular Formula |
C24H24FNO5S |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]benzamide |
InChI |
InChI=1S/C24H24FNO5S/c1-2-30-21-9-5-18(6-10-21)24(27)26(20-13-14-32(28,29)16-20)15-22-11-12-23(31-22)17-3-7-19(25)8-4-17/h3-12,20H,2,13-16H2,1H3 |
InChI Key |
BOXGRWNANNLKJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the dioxidotetrahydrothiophenyl intermediate, followed by the introduction of the ethoxy group and the fluorophenyl-furan moiety. The final step involves the formation of the benzamide linkage. Each step is carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide is a complex organic compound that is of interest in medicinal chemistry for its unique structural features and potential therapeutic applications. It incorporates a dioxidotetrahydrothiophen moiety, an ethoxy group, and a fluorophenyl-furan unit. The molecular formula for this compound is C24H24FNO5S, and it has a molecular weight of 457.5 g/mol.
Scientific Research Applications
this compound's ability to interact with biological systems makes it a candidate for further exploration in therapeutic contexts. The exact mechanism of action involves interactions with specific molecular targets such as proteins or enzymes, modulating their functions and influencing various biological pathways.
The synthesis of this compound typically involves several steps. In an industrial context, these methods would be optimized for higher yields and efficiency using techniques like continuous flow reactors and automated synthesis platforms.
Similar Compounds
The table below compares N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide with similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl) | Contains a dimethylamino group | Potentially different pharmacological profile due to dimethylamino substitution |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide | Incorporates a fluorine atom | Fluorine may enhance lipophilicity and bioavailability |
| N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide | Features a furan moiety | Offers different interactions due to furan's reactivity |
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to proteins, enzymes, or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Core Benzamide Derivatives
The benzamide scaffold is prevalent in bioactive molecules. Key analogs include:
Implications :
Heterocyclic Variations
Implications :
Spectral Comparisons
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamide is a synthetic organic compound with notable structural features that suggest potential biological activities. The compound's unique combination of functional groups, including a dioxidotetrahydrothiophen moiety, an ethoxy group, and a fluorophenyl-furan unit, positions it as a candidate for various therapeutic applications.
- Molecular Formula : CHFNOS
- Molecular Weight : 457.5 g/mol
- CAS Number : 879927-50-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. For instance, the presence of the thiophene and furan rings may enhance the compound's ability to engage in π-stacking interactions with nucleic acids or proteins, influencing cellular processes.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Anticancer Properties : Some benzamide derivatives have shown promise in inhibiting tumor growth through apoptosis induction in cancer cells.
- Antimicrobial Activity : Thiophene-based compounds are known for their antimicrobial properties against a range of pathogens.
- Cytotoxic Effects : Furan derivatives have been studied for their cytotoxic effects on specific cancer cell lines.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzamide Derivative | Contains benzamide linkage | Anticancer properties |
| Thiophene-Based Compounds | Incorporate thiophene rings | Antimicrobial activity |
| Furan Derivatives | Include furan rings | Cytotoxic effects |
Case Studies and Research Findings
- Anticancer Activity : A study on benzamide derivatives demonstrated that modifications to the benzamide structure could enhance anticancer efficacy. The introduction of thiophene and furan groups resulted in increased cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties.
- Antimicrobial Studies : Research focusing on thiophene derivatives has shown significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of the dioxidotetrahydrothiophen moiety in this compound may enhance its efficacy against fungal pathogens as well.
- Cytotoxicity Assessment : In vitro studies assessing the cytotoxic effects of related compounds have indicated that while some derivatives exhibit high cytotoxicity against cancer cells, they also demonstrate minimal toxicity towards normal human cells. This profile is critical for developing therapeutic agents with fewer side effects.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
The synthesis of this benzamide derivative involves multi-step reactions, including:
- Tetrahydrothiophene dioxide ring formation : Sulfur oxidation using agents like H₂O₂ or m-CPBA under controlled temperatures (40–60°C) to generate the 1,1-dioxidotetrahydrothiophen-3-yl moiety .
- Amide coupling : Use of coupling reagents (e.g., EDCl, HOBt) to link the benzamide core to the furan-methyl substituent. Solvent choice (DMF or THF) and inert atmospheres (N₂/Ar) improve yield .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity. LC-MS and NMR validate structural integrity .
Q. Which spectroscopic and analytical techniques are critical for characterization?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. NOESY experiments resolve spatial arrangements of the furan and fluorophenyl groups .
- Mass spectrometry (HRMS) : Exact mass determination validates molecular formula .
- Fluorometric analysis : Fluorescence intensity measurements (λex = 280 nm, λem = 320–400 nm) assess electronic properties, relevant for tracking in biological systems .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond lengths, disorder) be resolved during structural analysis?
- Refinement tools : Use SHELXL for high-resolution refinement, applying restraints for disordered atoms (e.g., ethoxy or fluorophenyl groups). Compare thermal parameters (B-factors) with analogous structures .
- Validation metrics : Check R-factor convergence (<0.05) and data-to-parameter ratios (>15:1). PLATON/ADDSYM detects missed symmetry .
- Example : In a related fluorophenyl-containing benzamide, torsional disorder in the furan ring was resolved using PART instructions in SHELXL, improving the R-value from 0.08 to 0.03 .
Q. What strategies mitigate low solubility in aqueous media during biological assays?
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, piperazine) or use prodrug approaches (e.g., phosphate esters) .
- Formulation : Co-solvents (DMSO/PEG 400) or nanoemulsions enhance solubility without altering bioactivity. Dynamic light scattering (DLS) monitors particle size stability .
- Case study : A trifluoromethylbenzamide analogue achieved 80% solubility in PBS (pH 7.4) using 10% DMSO, enabling in vitro cytotoxicity testing .
Q. What mechanistic insights explain its potential bioactivity (e.g., enzyme inhibition)?
- Molecular docking : Target kinases (e.g., EGFR) or cytochrome P450 enzymes using AutoDock Vina. The fluorophenyl and furan groups show π-π stacking with hydrophobic pockets .
- Structure-activity relationship (SAR) : Modifying the ethoxy group to methoxy reduces IC₅₀ by 30% in a kinase inhibition assay, suggesting steric and electronic effects dominate .
- In vitro validation : ATPase/GST assays quantify inhibition. For example, a related benzamide inhibited COX-2 with Ki = 0.8 µM via competitive binding .
Data Contradictions and Resolution
- Synthetic yields : One protocol reports 60% yield (DMF, EDCl), while another achieves 75% (THF, HOBt/DMAP). Optimize solvent/base combinations for specific intermediates .
- Fluorescence variability : Batch-dependent fluorescence intensity (e.g., ±15%) may arise from trace impurities. Repurify via HPLC (C18 column, MeCN/H₂O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
